molecular formula C19H18ClN3O3S B2979543 N-(4-chlorophenethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034242-52-7

N-(4-chlorophenethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No.: B2979543
CAS No.: 2034242-52-7
M. Wt: 403.88
InChI Key: LUPJESPHVZQXPS-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a high-value chemical probe for biomedical research. Its structure, featuring a benzamide core linked to a methylsulfonyl-imidazole moiety, is associated with diverse biological activities. Compounds with similar methylsulfonyl-substituted heterocycles have demonstrated significant inhibitory activity against key oncogenic kinases, such as the V600E mutant BRAF, making them promising scaffolds in anticancer research . Furthermore, the N-substituted benzamide pharmacophore is a recognized structural motif in the development of selective Class III cardiac electrophysiological agents, which are studied for their potential to manage cardiac arrhythmias . The presence of the methylsulfonyl group is a key feature in many established pharmaceutical agents and can be critical for receptor binding and optimizing pharmacokinetic properties. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, human or veterinary use. Researchers are encouraged to investigate its full potential in their specific fields of study, including but not limited to, oncology, cardiology, and enzymology.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S/c1-27(25,26)19-22-11-12-23(19)17-4-2-3-15(13-17)18(24)21-10-9-14-5-7-16(20)8-6-14/h2-8,11-13H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPJESPHVZQXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits several biological activities, primarily through the modulation of specific enzymatic pathways and receptor interactions.

  • Inhibition of Heme Oxygenase : Research indicates that imidazole derivatives can inhibit heme oxygenase (HO), an enzyme involved in heme degradation. This inhibition can lead to anti-inflammatory effects and cytoprotection in various cellular models .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, likely due to its ability to disrupt cellular processes .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Study 1: Heme Oxygenase Inhibition

A study published in Molecular Medicine reported the synthesis of various imidazole-based compounds, including derivatives similar to this compound. The results demonstrated significant inhibition of HO-1 activity, suggesting potential therapeutic applications in conditions characterized by oxidative stress .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Study 3: Anticancer Activity

A recent study focused on the anticancer properties of imidazole derivatives, including the subject compound. It was found that treatment with this compound resulted in reduced cell viability and increased apoptosis in breast cancer cell lines, indicating its potential as a chemotherapeutic agent .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Heme Oxygenase InhibitionReduces oxidative stress
AntimicrobialDisrupts bacterial cell processes
AnticancerInduces apoptosis in cancer cells

Table 2: Comparison with Other Imidazole Derivatives

CompoundHeme Oxygenase IC50 (µM)Antimicrobial MIC (µg/mL)Anticancer IC50 (µM)
N-(4-chlorophenethyl)-3-(2-methylsulfonyl)-1H-imidazol-1-yl)benzamide153210
Imidazole Derivative A202512
Imidazole Derivative B304015

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Imidazole-Benzamide Derivatives

Compound Name Benzamide Substituent Imidazole Substituent Phenethyl/Phenyl Group Biological Activity Reference
Target Compound 3-(2-methylsulfonyl-imidazolyl) Methylsulfonyl 4-chlorophenethyl Under investigation -
N-(3-chloro-4-fluorophenyl)-4-imidazolylbenzamide 4-imidazolyl None 3-chloro-4-fluorophenyl Anticancer (cervical cancer)
4-imidazolyl-N-(4-sulfamoylphenyl)benzamide 4-imidazolyl None 4-sulfamoylphenyl Antifungal
Ponatinib analogs (e.g., compound 17) Varied Dimethylaminomethyl Trifluoromethylphenyl Reduced potency
S-alkylated 1,2,4-triazoles (e.g., [10–15]) Sulfonylphenyl Thioether-linked ketones 2,4-difluorophenyl Not reported

Key Differences:

  • Target Compound : Likely synthesized via nucleophilic substitution or Suzuki coupling, given the methylsulfonyl-imidazole and benzamide linkage.
  • Compounds : Synthesized through hydrazinecarbothioamide cyclization to 1,2,4-triazoles, confirmed by IR absence of C=O (~1663–1682 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) .
  • Compounds : Prepared via acyl chloride reactions with imidazole-propylamines, yielding derivatives with fluorophenyl/nitro groups .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

  • Target Compound : Expected IR peaks for methylsulfonyl (S=O ~1350–1150 cm⁻¹) and benzamide (C=O ~1660 cm⁻¹).
  • Analog Comparison :
    • Hydrazinecarbothioamides [4–6] : Show C=S stretches at 1243–1258 cm⁻¹ and C=O at 1663–1682 cm⁻¹ .
    • Triazoles [7–9] : Lack C=O peaks, confirming cyclization .

Solubility and Stability

  • ’s 3-chloro-4-fluorophenyl derivative .

Anticancer Activity

  • : N-(3-chloro-4-fluorophenyl)-4-imidazolylbenzamide exhibited high activity against cervical cancer, attributed to halogenated aryl groups enhancing target binding .
  • Target Compound : The 4-chlorophenethyl chain may further optimize pharmacokinetics, though activity data are pending.

Antimicrobial Activity

  • : Sulfonamide-linked imidazoles (e.g., 4-imidazolyl-N-(4-sulfamoylphenyl)benzamide) showed antifungal activity, suggesting sulfonyl groups enhance microbial target inhibition .
  • Methylsulfonyl vs. Sulfonamide : The target’s methylsulfonyl group may reduce off-target effects compared to sulfonamides, which often exhibit carbonic anhydrase inhibition .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves three critical steps:

Imidazole sulfonylation : React 1H-imidazole with methylsulfonyl chloride under basic conditions (pyridine, 0–5°C) to introduce the methylsulfonyl group .

Benzamide coupling : Attach the sulfonylated imidazole to 3-nitrobenzamide via nucleophilic substitution (K₂CO₃/DMF, 80°C) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

4-Chlorophenethyl incorporation : Use EDC/HOBt-mediated amide bond formation between the intermediate and 4-chlorophenethylamine in DMF (RT, 12h).
Optimization :

  • Control sulfonylation temperature to minimize side products.
  • Use 1.5–2.0 equivalents of acylating agents for amide formation.
  • Purify via silica gel chromatography (CH₂Cl₂/MeOH gradient) followed by recrystallization (EtOH/H₂O) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :
  • NMR Spectroscopy : Confirm imidazole protons (δ 7.5–8.5 ppm) and methylsulfonyl group (singlet at δ 3.2–3.5 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm accuracy.
  • HPLC : C18 column, acetonitrile/water gradient (80:20 → 95:5), purity ≥95% at 254 nm.
  • IR Spectroscopy : Identify SO₂ stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .
  • X-ray Crystallography (optional): Resolve crystal packing and confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the methylsulfonyl group's role in biological activity?

  • Experimental Design :

Analog Synthesis : Replace methylsulfonyl with:

  • H (des-methylsulfonyl)
  • Ethylsulfonyl
  • Trifluoromethanesulfonyl

Biological Assays : Test against carbonic anhydrases (e.g., Vibrio cholerae CA) using stopped-flow CO₂ hydration assays (phenol red indicator, 20 mM HEPES, pH 7.5) .

Computational Analysis : Dock analogs into CA active sites (PDB: 3FY7) to assess sulfonyl-Zn²⁺ coordination and hydrophobic interactions .

Statistical Validation : Compare IC₅₀ values via ANOVA (p<0.05); a ≥10-fold potency drop in des-methylsulfonyl analogs confirms critical role .

Q. What strategies resolve contradictions in bioactivity data across assay systems?

  • Resolution Protocol :

Assay Standardization :

  • Use identical DMSO concentrations (≤1%) and cell lines (ATCC-validated).
  • Include controls: substrate-only wells, acetazolamide (CA inhibitor) .

Q. Orthogonal Validation :

  • Combine MTT and ATP-based luminescence for cytotoxicity.
  • Cross-validate enzymatic activity using stopped-flow and Wilbur-Anderson assays.

Data Normalization : Express results as % inhibition relative to controls (≥3 replicates). Apply Grubbs’ test for outliers .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Methodology :
  • pH Stability : Incubate in buffers (pH 2.0–7.4, 37°C) and monitor degradation via HPLC at 0, 6, 12, 24h.
  • Plasma Stability : Use human plasma (37°C, 5% CO₂), precipitate proteins with acetonitrile, and quantify parent compound.
  • Light/Temperature Sensitivity : Store aliquots at -20°C (dark) vs. 25°C (light), compare stability over 30 days .

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